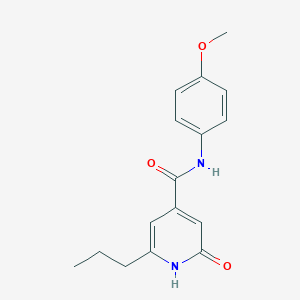
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and performance.
Wirkmechanismus
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improve energy metabolism and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing triglyceride and cholesterol levels. It has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In animal models, it has been demonstrated to improve endurance and exercise capacity by increasing the expression of genes involved in muscle fiber type switching and mitochondrial biogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has several advantages for laboratory experiments, including its high potency and specificity for PPARδ, as well as its ability to be administered orally. However, it also has several limitations, including its potential for off-target effects and its relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516, including its potential for the treatment of metabolic and cardiovascular diseases, as well as its potential for use in sports and fitness. Additional studies are needed to further elucidate its mechanism of action, as well as to determine its long-term safety and efficacy in humans. Furthermore, studies are needed to investigate its potential for use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained by hydrolysis and subsequent purification.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress. In animal models, it has been demonstrated to improve endurance and exercise capacity, as well as prevent muscle wasting and improve muscle recovery after injury.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-4-13-9-11(10-15(19)17-13)16(20)18-12-5-7-14(21-2)8-6-12/h5-10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHRLQNQKEEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
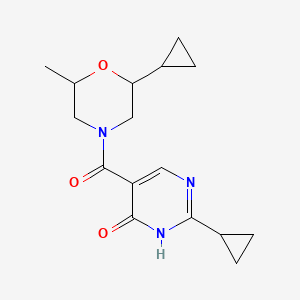
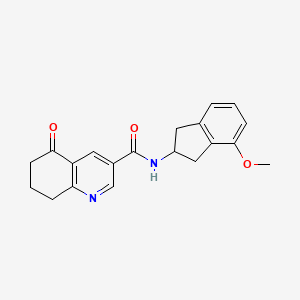
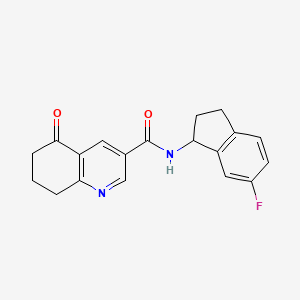
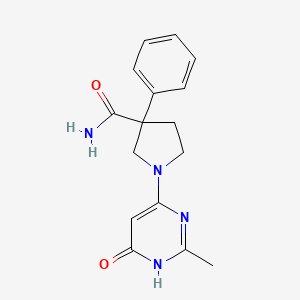
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)